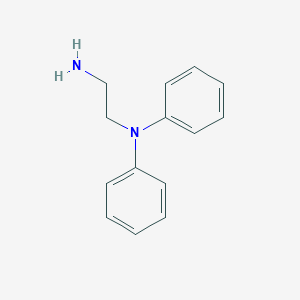

N,N-Diphenylethylenediamine

Description

Structure

3D Structure

Properties

CAS No. |

1140-29-0 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

N',N'-diphenylethane-1,2-diamine |

InChI |

InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |

InChI Key |

PADPKJACPLYMPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |

Synonyms |

N,N'-DIPHENYLETHYLENEDIAMINE |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-Diphenylethylenediamine (CAS 150-61-8): Properties, Synthesis, and Applications in Research and Development

Introduction

N,N'-Diphenylethylenediamine, identified by CAS number 150-61-8, is a symmetrical diamine that has garnered significant interest within the scientific community. Structurally, it consists of an ethylenediamine backbone with a phenyl group attached to each nitrogen atom. This compound serves as a versatile building block in organic synthesis and a highly effective ligand in coordination chemistry. Its utility spans from the creation of dyes and polymers to its critical role in the development of catalysts for asymmetric synthesis and as a scaffold for novel therapeutic agents. This guide provides an in-depth exploration of its core properties, synthesis, analytical characterization, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

N,N'-Diphenylethylenediamine is typically a white to light yellow crystalline solid at room temperature.[1][2] It is soluble in organic solvents like ethanol and acetone but demonstrates limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 150-61-8 | |

| Molecular Formula | C₁₄H₁₆N₂ | |

| Molecular Weight | 212.29 g/mol | |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 65-67 °C | |

| Boiling Point | 228 °C at 12 torr | [3] |

| Solubility | Soluble in ethanol, acetone; limited solubility in water | [1] |

| InChI Key | NOUUUQMKVOUUNR-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)NCCNC2=CC=CC=C2 | [4] |

Synthesis and Purification

The synthesis of N,N'-Diphenylethylenediamine can be achieved through various methods. A common and illustrative approach involves the reaction of aniline with a 1,2-dihaloethane, such as 1,2-dibromoethane. The causality behind this choice of reactants lies in the nucleophilic nature of the amine groups of aniline attacking the electrophilic carbon atoms of the 1,2-dihaloethane in a double substitution reaction.

Experimental Protocol: Synthesis from Aniline and 1,2-Dibromoethane

Materials:

-

Aniline

-

1,2-Dibromoethane

-

Sodium carbonate (or another suitable base)

-

Ethanol (or another suitable solvent)

-

Toluene

-

Diatomaceous earth

-

Silica gel

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline (2.2 equivalents) in ethanol. Add sodium carbonate (2.5 equivalents) to the solution to act as a base, neutralizing the HBr formed during the reaction.

-

Addition of 1,2-Dibromoethane: Slowly add 1,2-dibromoethane (1 equivalent) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate using a rotary evaporator to remove the ethanol.

-

Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts and unreacted aniline. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude N,N'-Diphenylethylenediamine.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

-

Solvent Selection: A mixture of ethanol and water or toluene can be an effective solvent system. The principle is to find a solvent (or solvent mixture) in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of hot toluene.

-

Hot Filtration: If there are insoluble impurities, perform a hot filtration through a pad of diatomaceous earth to remove them.[5]

-

Decolorization: For colored impurities, the hot toluene filtrate can be passed through a short plug of silica gel.[5]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Applications in Asymmetric Catalysis

A paramount application of N,N'-Diphenylethylenediamine is as a precursor to chiral ligands for asymmetric catalysis. Its derivatives, particularly the N-tosylated version (TsDPEN), are crucial components of catalysts used in asymmetric transfer hydrogenation of ketones and imines. These reactions are fundamental in producing enantiomerically pure alcohols and amines, which are vital intermediates in the pharmaceutical industry.

The ruthenium(II) complex of TsDPEN, often with a cymene ligand, is a highly effective catalyst for these transformations. The mechanism of asymmetric transfer hydrogenation is believed to proceed through a six-membered transition state in the outer coordination sphere of the ruthenium atom.[6] The chirality of the TsDPEN ligand dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Applications in Drug Development

The ethylenediamine scaffold is a privileged structure in medicinal chemistry, and N,N'-Diphenylethylenediamine and its derivatives are no exception. They have been investigated for a range of therapeutic applications, most notably as anticancer agents.

For instance, derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine have demonstrated cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancer.[7] Studies have shown that these compounds can induce cell cycle arrest and the loss of mitochondrial membrane potential, ultimately leading to cancer cell death.[7] The mechanism of action is thought to involve the chelation of essential metal ions or the generation of reactive oxygen species within the cancer cells.

Furthermore, the anti-inflammatory properties of N,N'-Diphenylethylenediamine have been noted, with research indicating it can inhibit the production of prostaglandin E2, a molecule implicated in the growth and proliferation of prostate cancer cells.[1]

Analytical Characterization

The identity and purity of N,N'-Diphenylethylenediamine are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups, typically in the range of 6.5-7.5 ppm. The methylene protons of the ethylenediamine backbone will appear as a singlet or a more complex multiplet depending on the solvent and temperature, usually around 3.4 ppm. The N-H protons will give a broad signal that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon attached to the nitrogen appearing at a different chemical shift from the other aromatic carbons. The methylene carbons of the ethylenediamine bridge will typically appear around 45-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

-

N-H stretch: A moderate to sharp absorption band in the region of 3350-3450 cm⁻¹.

-

C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

C-N stretch: Absorptions in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N,N'-Diphenylethylenediamine will show a molecular ion peak (M⁺) at m/z = 212. A characteristic fragmentation pattern for amines is alpha-cleavage, which in this case would involve the cleavage of the C-C bond of the ethylenediamine bridge, leading to a prominent fragment ion.

Safety and Handling

N,N'-Diphenylethylenediamine is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[8] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10]

-

Precautions: When handling this compound, appropriate personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a dust mask or respirator.[10] It should be used in a well-ventilated area, preferably in a fume hood.[9]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]

Conclusion

N,N'-Diphenylethylenediamine is a compound of significant utility and versatility in chemical research and development. Its importance as a precursor to chiral ligands in asymmetric catalysis is well-established, enabling the efficient synthesis of enantiomerically pure compounds crucial for the pharmaceutical industry. Furthermore, its derivatives have shown promise as potential therapeutic agents, particularly in the realm of anticancer drug discovery. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any scientist or researcher looking to harness the full potential of this valuable chemical entity.

References

-

Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC. (n.d.). Retrieved from [Link]

-

Convenient Preparation of N,N′-Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine - ResearchGate. (2008-08-06). Retrieved from [Link]

-

Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed. (2014-04). Retrieved from [Link]

-

N,N'-Diphenylethylenediamine | C14H16N2 | CID 67422 - PubChem. (n.d.). Retrieved from [Link]

-

N,N'-diphenylethylenediamine - SpectraBase. (n.d.). Retrieved from [Link]

-

N,N'-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. (2018-02-19). Retrieved from [Link]

-

N,N′-Diphenylethylenediamine | C14H16N2 | CID 67422 - PubChem. (n.d.). Retrieved from [Link]

-

N,N'-diphenylethylenediamine - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

N,N'-diphenylethylenediamine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

N,N'-diphenylethylenediamine - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved from [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (n.d.). Retrieved from [Link]

-

Convenient Preparation of N,N′-Diphenyl-N,N′-bis(4-aminophenyl)-p-phenylenediamine - ResearchGate. (n.d.). Retrieved from [Link]

-

How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? (2018-12-28). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation Patterns. (n.d.). Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]

-

N,N'-Diphenylethylenediamine, 9 | D27004-5G | SIGMA-ALDRICH | SLS Ireland. (n.d.). Retrieved from [Link]

- The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents. (n.d.).

-

Synthesis and Antimicrobial Activity of N,N-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - Bentham Science Publisher. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 150-61-8: N,N′-Diphenylethylenediamine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. eurekaselect.com [eurekaselect.com]

1,2-Dianilinoethane synthesis and characterization

Technical Whitepaper: 1,2-Dianilinoethane Synthesis & Characterization

-Diphenylethylenediamine (1,2-Dianilinoethane)Executive Summary

1,2-Dianilinoethane (CAS: 150-61-8), chemically known as

This guide provides two distinct, field-validated synthetic routes:

-

The Industrial Alkylation Route: Scalable, cost-effective, but requires rigorous purification.

-

The Reductive Amination Route: Milder, higher specificity, ideal for laboratory-scale library generation.

Strategic Importance & Chemical Profile

| Property | Data |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 212.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 64–67 °C (Lit.)[1] |

| Solubility | Soluble in DCM, Chloroform, Hot Ethanol; Insoluble in Water |

| Key Application | Precursor for NHC ligands (SIMes), chelation agents, and pharmaceutical intermediates. |

Synthetic Pathways

Route A: Direct Nucleophilic Substitution (The "Workhorse" Method)

Best for: Multi-gram to kilogram scale synthesis where raw material cost is the primary constraint.

Mechanism: Double

Protocol:

-

Reagents:

-

Aniline (Freshly distilled): 4.0 equiv.

-

1,2-Dichloroethane (DCE): 1.0 equiv.

-

Base: Calcium Carbonate (

) or Sodium Carbonate (

-

-

Reaction:

-

Combine aniline, DCE, and base in a round-bottom flask equipped with a reflux condenser.

-

Heat to reflux (~85-90 °C internal temp) for 12–18 hours.

-

Process Check: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The product is less polar than aniline but more polar than the starting DCE.

-

-

Workup (The "Steam Distillation" Logic):

-

The reaction mixture contains a large excess of toxic aniline. Simple vacuum distillation often fails to separate aniline (bp 184 °C) from the product efficiently without co-distillation.

-

Step: Perform steam distillation . Add water to the reaction vessel and distill. The aniline/water azeotrope will distill over, leaving the non-volatile 1,2-dianilinoethane and inorganic salts in the pot.

-

Validation: Continue steam distillation until the distillate is clear and no longer oily.

-

-

Isolation:

-

Cool the pot residue. The crude product will solidify or oil out.

-

Extract with Dichloromethane (DCM). Wash with water to remove salts.

-

Dry over

, filter, and concentrate. -

Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to yield white needles.

-

Route B: Reductive Amination (The "High-Fidelity" Method)

Best for: Laboratory scale, high purity requirements, or when avoiding alkyl halides is necessary.

Mechanism: Condensation of aniline with glyoxal to form the bis-imine (glyoxal-bis-anil), followed by hydride reduction.

Protocol:

-

Imine Formation:

-

Dissolve Glyoxal (40% aq. solution, 1.0 equiv) in Methanol.

-

Add Aniline (2.05 equiv) dropwise at room temperature.

-

Observation: A yellow precipitate (Glyoxal-bis-anil) forms almost immediately.

-

Stir for 2 hours. Filter the yellow solid and wash with cold methanol.

-

-

Reduction:

-

Suspend the yellow imine in Methanol/THF (1:1).

-

Add Sodium Borohydride (

, 2.5 equiv) in small portions at 0 °C (Caution: Gas evolution). -

Allow to warm to RT and stir for 4 hours. The yellow color will fade to colorless/white.

-

-

Quench & Isolation:

-

Quench with dilute HCl (carefully) to destroy excess hydride.

-

Neutralize with NaOH solution to pH > 10.

-

Extract with DCM, dry, and concentrate.

-

Yield: Typically >85% overall.

-

Visualization of Workflows

Caption: Comparison of the Alkylation (Red) and Reductive Amination (Green) pathways. Route A requires steam distillation for purification; Route B proceeds via a distinct solid imine intermediate.

Characterization & Quality Control

To validate the synthesis, the following data must be met. Deviations usually indicate incomplete removal of aniline (Route A) or incomplete reduction (Route B).

| Technique | Expected Signal/Value | Interpretation |

| Melting Point | 64 – 67 °C | Sharp range indicates high purity. Broadening <60°C suggests aniline contamination. |

| Aromatic (meta) | ||

| Aromatic (ortho/para) | ||

| N-H (Broad singlet, exchangeable). Shift varies with concentration. | ||

| IR Spectroscopy | ~3380–3400 | Secondary Amine N-H stretch (Single band). |

| TLC | (20% EtOAc in Hexane). Visualizes under UV; stains with Iodine. |

Troubleshooting the NMR:

-

Issue: The singlet at 3.40 ppm appears as a multiplet or is shifted.

-

Cause: If it appears as a multiplet, you likely have the piperazine byproduct (1,4-diphenylpiperazine), formed if the aniline concentration was too low during Route A.

-

Issue: Extra peaks at ~3.6 ppm and ~6.5-7.0 ppm.

-

Cause: Residual Aniline. Re-crystallize or repeat steam distillation.

Safety & Handling (E-E-A-T)

-

1,2-Dichloroethane (DCE): A known carcinogen and highly flammable. All transfers must occur in a fume hood. Use Route B if DCE avoidance is a safety priority.

-

Aniline: Toxic by inhalation and skin absorption. Induces methemoglobinemia. Double-glove (Nitrile) and use a face shield during the steam distillation step.

-

Waste Disposal: The aqueous waste from Route A contains aniline salts and must be segregated into "Basic Organic Aqueous" waste streams, not general drain disposal.

References

- Synthesis (Alkylation Route): Wanzlick, H. W., & Löchel, W. (1953). Chemische Berichte, 86(11), 1463–1466. (Foundational work on the synthesis of 1,2-dianilinoethane for NHC precursors).

- Synthesis (Reductive Amination): Song, C., et al. (2001). "One-pot synthesis of N,N'-disubstituted-1,2-diamines from glyoxal.

- Applications in Drug Discovery: Jafarpour, L., & Nolan, S. P. (2000). "Synthesis and Reactivity of N-Heterocyclic Carbene Complexes." Journal of Organometallic Chemistry, 617, 17-27.

Sources

Technical Guide: Spectroscopic Characterization of N,N'-Diphenylethylenediamine

Topic: N,N'-Diphenylethylenediamine Spectroscopic Data (NMR, IR, Mass Spec) Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Chemical Identity

N,N'-Diphenylethylenediamine (also known as 1,2-Dianilinoethane or Wanzlick’s reagent precursor) is a secondary diamine widely used as a ligand in organometallic catalysis and as an intermediate in the synthesis of N-heterocyclic carbenes.[2]

Crucial Distinction: Do not confuse this compound with 1,2-Diphenylethylenediamine (Stilbenediamine) .

-

Target Molecule (This Guide):

(Achiral, CAS 150-61-8). -

Distractor:

(Chiral centers, CAS 35132-20-8).

| Property | Data |

| CAS Number | 150-61-8 |

| Formula | |

| Molecular Weight | 212.29 g/mol |

| Melting Point | 65–67 °C (Lit.)[2][3] |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in |

Synthesis & Impurity Profile

Understanding the synthesis is vital for interpreting spectroscopic impurities.[1]

-

Primary Route: N-Alkylation of aniline with 1,2-dibromoethane or 1,2-dichloroethane.

-

Common Impurities:

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.[1]

The mass spectrum of N,N'-Diphenylethylenediamine is dominated by cleavage of the central ethane bond, driven by the stability of the resulting nitrogen-stabilized cation.

Key Ions & Fragmentation Pattern

| m/z | Intensity | Fragment Assignment | Mechanism |

| 212 | Moderate | Molecular Ion. | |

| 106 | Base Peak (100%) | Symmetric cleavage of the | |

| 77 | High | Phenyl cation (typical of aromatics).[1] | |

| 93 | Low/Med | Aniline radical cation (H-rearrangement). |

Fragmentation Pathway Diagram

Figure 1: Primary fragmentation pathway under Electron Ionization (EI).

Infrared Spectroscopy (IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

The IR spectrum is characterized by the secondary amine functionality and the mono-substituted benzene rings.

| Wavenumber (cm | Vibration Mode | Assignment / Notes |

| 3350 – 3410 | Sharp, medium intensity. Typical for secondary amines. | |

| 3020 – 3060 | Weak to medium. Above 3000 cm | |

| 2850 – 2950 | Weak.[4] Methylene backbone ( | |

| 1600, 1500 | "Breathing" modes of the benzene ring.[1] | |

| 1260 – 1320 | Strong. Conjugation strengthens this bond relative to aliphatic amines. | |

| 750, 690 | Strong. Diagnostic for mono-substituted benzene rings. |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz,

)

The symmetry of the molecule simplifies the spectrum significantly.[1] The two phenyl rings are equivalent, as are the two methylene groups.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.15 – 7.25 | Multiplet (t) | 4H | Ar- | Overlap with solvent peak is common. |

| 6.70 – 6.80 | Multiplet (t) | 2H | Ar- | Upfield due to electron donation from Nitrogen. |

| 6.60 – 6.68 | Multiplet (d) | 4H | Ar- | Most shielded aromatic protons. |

| 3.80 – 4.00 | Broad Singlet | 2H | Variable. Disappears with | |

| 3.40 | Singlet | 4H | Sharp singlet due to chemical equivalence. |

Expert Insight:

-

The Methylene Singlet: Unlike N-ethylaniline (where the ethyl group gives a quartet/triplet pattern), the ethylene bridge here is chemically equivalent (

system appearing as a singlet) because the molecule is symmetric. -

NH Proton: The chemical shift of the amine proton is highly concentration-dependent.[5] In dilute samples, it may shift upfield toward 3.5 ppm.[1]

C NMR Data (100 MHz,

)

| Shift ( | Assignment | Type |

| 148.0 | Ar- | Quaternary (C-N bond). |

| 129.4 | Ar- | CH |

| 117.8 | Ar- | CH |

| 113.2 | Ar- | CH |

| 43.5 | Aliphatic Methylene. |

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Selection: Use high-quality NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming accuracy.

-

Solvent: Dissolve ~10-15 mg of sample in 0.6 mL of

(99.8% D).-

Note: If the sample is old/yellowed, filter through a small plug of basic alumina to remove oxidation products (quinones) before analysis.[1]

-

-

Acquisition:

-

Proton: 16 scans, 1-second relaxation delay.[1]

-

Carbon: 256-512 scans to visualize the quaternary carbon at 148 ppm.

-

Protocol B: IR Sample Preparation (ATR)

-

Cleaning: Clean the diamond crystal with isopropanol and ensure the background spectrum is flat.[1]

-

Deposition: Place a small amount (~2 mg) of the solid powder directly onto the crystal.

-

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1]

-

Scan: Collect 16-32 scans at 4 cm

resolution.

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1,2-Dianilinoethane. NIST Chemistry WebBook, SRD 69.[1][6][7] [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. 35132-20-8 CAS MSDS ((1R,2R)-(+)-1,2-Diphenylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 29841-69-8 CAS MSDS ((1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. Ethane, 1,2-dichloro- [webbook.nist.gov]

- 7. Ethane, 1,2-dichloro- [webbook.nist.gov]

- 8. kgroup.du.edu [kgroup.du.edu]

An In-Depth Technical Guide to the Chiral Resolution of N,N'-Diphenylethylenediamine Using Tartaric Acid

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical procedure in the pharmaceutical and fine chemical industries.[1] This guide provides a comprehensive technical overview and a field-proven protocol for the chiral resolution of racemic N,N'-diphenylethylenediamine (DPEDA) utilizing tartaric acid as the resolving agent. The methodology hinges on the principle of diastereomeric salt formation, leveraging the differential solubility of the resulting diastereomers to achieve separation through fractional crystallization.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the theoretical underpinnings and practical execution of this classical yet highly effective resolution technique.

Introduction: The Imperative of Chirality

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, they often exhibit profound differences in biological activity.[4] In drug development, one enantiomer may be therapeutically active while the other is inactive or, in some cases, detrimental. Consequently, the ability to isolate a single, desired enantiomer is of paramount importance. N,N'-diphenylethylenediamine is a versatile chiral ligand and a crucial building block in asymmetric synthesis. Its enantiomerically pure forms are highly sought after for the preparation of chiral catalysts and pharmaceutical intermediates.

Diastereomeric salt formation stands as a robust and scalable method for chiral resolution.[1] This technique involves reacting a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[5] Tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is a frequently employed resolving agent for basic compounds like DPEDA.[6]

The Principle of Diastereomeric Salt Resolution

The core of this resolution process lies in the acid-base reaction between the racemic N,N'-diphenylethylenediamine (a mixture of (R,R)- and (S,S)-DPEDA) and an enantiomerically pure form of tartaric acid, for instance, L-(+)-tartaric acid. This reaction yields a mixture of two diastereomeric salts:

-

((R,R)-DPEDA)·(L-tartrate)

-

((S,S)-DPEDA)·(L-tartrate)

These diastereomeric salts are not mirror images and therefore possess different physical and chemical properties. The key to a successful resolution is the significant difference in solubility between these two diastereomers in a specific solvent system. One diastereomer will be less soluble and will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[2]

The selection of the solvent is a critical experimental parameter. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to a higher yield and enantiomeric excess (e.e.) of the desired enantiomer. Common solvents for this type of resolution include alcohols like methanol or ethanol, and sometimes mixtures with water.[1][7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized yet detailed methodology for the chiral resolution of N,N'-diphenylethylenediamine using L-(+)-tartaric acid.

Materials and Reagents

-

Racemic N,N'-diphenylethylenediamine

-

L-(+)-Tartaric acid

-

Methanol (anhydrous)

-

Diethyl ether

-

50% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

-

Heating and stirring apparatus (hotplate stirrer)

-

Rotary evaporator

-

pH paper

Workflow Visualization

The overall experimental workflow can be visualized as a sequence of distinct stages, from diastereomeric salt formation to the isolation of the pure enantiomer.

Caption: Workflow for the chiral resolution of N,N'-Diphenylethylenediamine.

Detailed Procedure

Part A: Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolution of Racemic DPEDA: In an Erlenmeyer flask, dissolve the racemic N,N'-diphenylethylenediamine in a suitable volume of warm methanol. The amount of solvent should be minimized to ensure a saturated solution upon cooling.

-

Dissolution of Resolving Agent: In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

-

Mixing and Crystallization: Slowly add the tartaric acid solution to the stirred DPEDA solution. The mixture may become cloudy as the diastereomeric salts begin to form. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote further crystallization of the less soluble diastereomer.[8] Seeding with a small crystal of the desired diastereomeric salt can aid in initiating crystallization.[1]

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.[2] Do not discard the filtrate , as it contains the other enantiomer.

-

Drying: Dry the crystalline diastereomeric salt to a constant weight.

Part B: Liberation of the Enantiomerically Enriched Diamine

-

Dissolution of the Salt: Suspend the dried diastereomeric salt in water.[2]

-

Basification: While stirring, slowly add a 50% sodium hydroxide solution until the salt completely dissolves and the solution is strongly basic (pH > 12), as confirmed with pH paper.[2][4] This step neutralizes the tartaric acid and liberates the free diamine.

-

Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated diamine with diethyl ether.[4] Perform the extraction at least three times to ensure complete recovery.[2]

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate.[2] Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched N,N'-diphenylethylenediamine.

Recovery of the Other Enantiomer

The filtrate from the initial crystallization (Part A, step 4) contains the more soluble diastereomeric salt. This can be treated in a similar manner (Part B) to recover the other enantiomer, although it may have a lower enantiomeric excess.[4][9] Further purification, such as recrystallization, may be necessary.

Quantitative Data and Analysis

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the isolated enantiomer. The e.e. can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation of the product and comparing it to the known value for the pure enantiomer.

| Parameter | Typical Value | Notes |

| Resolving Agent | L-(+)-Tartaric Acid | A naturally occurring and cost-effective choice.[6] |

| Solvent | Methanol | Often provides good solubility differences.[7] |

| Yield of Diastereomeric Salt | Variable | Highly dependent on solvent choice and crystallization conditions. |

| Enantiomeric Excess (e.e.) | >95% | Can often be achieved after a single crystallization.[1] |

| Recovery of Enantiomer | <50% | Theoretical maximum is 50% for each enantiomer from a racemic mixture. |

Table 1: Representative Quantitative Data for the Chiral Resolution of Amines using Tartaric Acid Derivatives.

Causality and Field-Proven Insights

-

Why Tartaric Acid? Tartaric acid and its derivatives are effective resolving agents due to their rigid structure and multiple hydrogen bonding sites (carboxyl and hydroxyl groups), which facilitate the formation of well-defined crystalline diastereomeric salts.[1]

-

The Crucial Role of the Solvent: The choice of solvent is arguably the most critical variable.[7] A solvent that is too good will dissolve both diastereomers, while a solvent that is too poor will cause both to precipitate. The ideal solvent strikes a balance, creating a significant solubility differential. Empirical screening of different solvents (e.g., methanol, ethanol, isopropanol, and their aqueous mixtures) is often necessary to optimize the resolution.

-

Temperature and Cooling Rate: A slow cooling rate during crystallization is generally preferred as it promotes the formation of larger, purer crystals.[8] Rapid cooling can lead to the entrapment of the more soluble diastereomer, reducing the enantiomeric excess of the product.

-

Stoichiometry: While a 1:1 molar ratio of the racemic amine to the resolving agent is common, this can be varied. Sometimes using a sub-stoichiometric amount of the resolving agent can improve the enantiomeric purity of the crystallized salt, albeit at the expense of yield.[10]

Conclusion

The chiral resolution of N,N'-diphenylethylenediamine using tartaric acid is a classic, yet powerful and industrially relevant technique. It exemplifies the principles of diastereomeric salt formation and fractional crystallization. By carefully controlling experimental parameters such as the choice of solvent, cooling rate, and stoichiometry, it is possible to obtain the desired enantiomer with high purity. This guide provides a robust framework for researchers to successfully implement and optimize this resolution, paving the way for the synthesis of valuable chiral molecules.

References

- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (n.d.).

- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Symmetry.

- A Comparative Guide to the Efficacy of Tartrate-Based Resolving Agents in Diastereomeric Salt Formation. (n.d.). BenchChem.

- Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. (n.d.). BenchChem.

- Kmecz, I., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Chirality.

- Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. (n.d.). ResearchGate.

- What is the chemical method for the resolution of (+) tartaric acid? (2022). Quora.

- Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts.

- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (n.d.). BenchChem.

- Periasamy, M., Anwar, S., & Reddy, M. N. (2009). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Indian Journal of Chemistry.

- The separation of enantiomers. (2021). Stereochemistry - Stereoelectronics.

- A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice. (n.d.). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quora.com [quora.com]

- 10. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of N,N-Diphenylethylenediamine as a ligand

Technical Guide: Mechanism of Action of N,N'-Diphenylethylenediamine (DPEDA) as a Ligand

Executive Summary & Critical Disambiguation

N,N'-Diphenylethylenediamine (DPEDA) (CAS: 150-61-8) is a privileged bidentate diamine ligand, primarily utilized in transition metal catalysis to facilitate carbon-heteroatom bond formation. Its structural core consists of an ethylene backbone flanked by two secondary aniline nitrogens.

Critical Nomenclature Alert: In scientific literature and chemical catalogs, the term "N,N-Diphenylethylenediamine" is frequently used interchangeably with the symmetric N,N'-isomer . However, strict IUPAC nomenclature distinguishes them:

-

Target of this Guide (N,N'-Diphenylethylenediamine): Symmetric substitution (Ph-NH-CH₂-CH₂-NH-Ph). This is the industry-standard ligand for Copper-catalyzed cross-coupling (Buchwald/Ma-type reactions).

-

1,2-Diphenylethylenediamine (DPEN): Backbone substitution (H₂N-CHPh-CHPh-NH₂).[1] Used in Noyori asymmetric hydrogenation.[1]

-

N,N-Diphenylethylenediamine (Unsymmetrical): (Ph₂N-CH₂-CH₂-NH₂). Rare in catalysis; acts as a monodentate or chelating sigma-donor but lacks the C2-symmetry and steric balance of the N,N'-isomer.

This guide focuses on the N,N'-symmetric isomer , as it is the functional standard for drug development applications involving C-N and C-O coupling.

Structural Dynamics & Coordination Chemistry

The efficacy of DPEDA stems from its ability to modulate the Lewis acidity of the metal center (typically Copper) while providing specific steric protection.

Ligand Architecture

-

Binding Mode: DPEDA acts as a neutral, bidentate

-ligand. -

Electronic Effect: Unlike alkyl-substituted diamines (e.g., DMEDA), the phenyl rings on the nitrogens withdraw electron density via resonance. This reduces the basicity of the nitrogen lone pairs, preventing "over-binding" (which would deactivate the catalyst) while maintaining sufficient

-donation to stabilize high-valent Cu(III) intermediates. -

Steric Bulk: The

-phenyl groups create a "pocket" around the metal center. This steric bulk is critical for:-

Promoting Reductive Elimination (RE) by destabilizing the crowded Cu(III) intermediate.

-

Preventing the formation of inactive bis-ligated complexes

.

-

The "Bite Angle" Advantage

The ethylene backbone provides a flexible bite angle (

Mechanism of Action: Copper-Catalyzed Arylation[2][3]

The primary application of DPEDA is in the Goldberg Reaction (Amide Arylation) and Ullmann-type couplings . The ligand enables these reactions to proceed under milder conditions (90–110 °C) compared to ligand-free systems (>140 °C).

The Catalytic Cycle

The consensus mechanism involves a Cu(I)/Cu(III) redox cycle. DPEDA stabilizes the catalytically active monomeric Cu(I) species and accelerates the turnover-limiting steps.

-

Ligation: The precatalyst (e.g., CuI) coordinates with DPEDA to form the active

species. -

Nucleophile Coordination: The nucleophile (e.g., Amide) coordinates, often aided by a base (Base-assisted deprotonation).

-

Oxidative Addition (OA): The Aryl Halide (Ar-X) adds to the Cu(I) center, oxidizing it to a transient Cu(III) species. DPEDA is crucial here: it stabilizes this high-energy state.

-

Reductive Elimination (RE): The C-N bond forms, expelling the product and regenerating the Cu(I)-L catalyst.

Pathway Visualization

Caption: The Cu(I)/Cu(III) catalytic cycle for N-arylation facilitated by N,N'-Diphenylethylenediamine (L).

Experimental Protocol: C-N Cross-Coupling

This protocol describes a self-validating workflow for the N-arylation of benzamide with iodobenzene using DPEDA.

Reagents:

-

CuI (Copper(I) Iodide): 5 mol%

-

DPEDA (Ligand): 10 mol% (2:1 L:M ratio is standard to ensure active species formation).

-

Aryl Iodide: 1.0 equiv.

-

Amide: 1.2 equiv.

-

Base:

(2.0 equiv). -

Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Workflow

-

Catalyst Pre-Complexation (Critical Step):

-

In a glovebox or under Argon, mix CuI and DPEDA in the reaction vial before adding solvent or reactants.

-

Validation: A color change (often to a light blue/green suspension upon solvent addition) indicates ligand coordination.

-

-

Reactant Addition:

-

Add the solid base (

) and the amide nucleophile. -

Add the Aryl Iodide (if liquid) and Solvent.

-

-

Thermal Activation:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 90–110 °C for 12–24 hours.

-

Note: DPEDA systems are sensitive to oxygen; rigorous inert atmosphere is required.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc. Filter through a silica plug to remove copper salts.

-

Concentrate and purify via column chromatography.

-

Workflow Diagram

Caption: Operational workflow for DPEDA-catalyzed cross-coupling reactions.

Comparative Performance Data

The following table contrasts DPEDA with other common diamine ligands in the context of steric demand and electronic influence on Copper catalysis.

| Ligand Class | Specific Ligand | Steric Bulk | Electronic Nature | Primary Application |

| Aryl-Diamine | N,N'-DPEDA | High (Phenyl) | Electron Withdrawing | Amide/Azole Arylation (Goldberg) |

| Alkyl-Diamine | DMEDA | Low (Methyl) | Electron Donating | Amination of Aryl Iodides |

| Cyclo-Diamine | DACH (Trans) | Rigid Backbone | Electron Donating | Amination (High Temp) |

| Phenanthroline | 1,10-Phen | Rigid/Planar | General Coupling (High Temp) |

Key Insight: DPEDA is superior for amidations because the electron-withdrawing phenyl groups prevent the electron-rich amide substrate from poisoning the copper center, a common failure mode with alkyl-diamines like DMEDA.

References

-

Klapers, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society. Link

-

Engle, K. M., & Yu, J. Q. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: The Amino Acid Route. Journal of Organic Chemistry. Link (Context on ligand design principles).

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

-

Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from Bulky, Electron-Rich Monophosphinobiaryl Ligands in the Pd-Catalyzed C-N Bond Formation. Journal of the American Chemical Society. Link (Mechanistic parallels in steric bulk).

-

Sigma-Aldrich. (2024). Product Specification: N,N'-Diphenylethylenediamine. Link

Sources

An In-Depth Technical Guide to N,N'-Diphenylethylenediamine Derivatives and Their Potential Applications

Introduction

N,N'-Diphenylethylenediamine (DPEN) and its derivatives represent a cornerstone in modern synthetic chemistry, lauded for their versatility and profound impact across multiple scientific disciplines. At its core, the DPEN scaffold is a C₂-symmetric 1,2-diamine featuring two phenyl groups attached to the nitrogen atoms. This seemingly simple structure, however, gives rise to a rich stereochemistry, existing as a pair of enantiomers ((R,R) and (S,S)) and a meso diastereomer.[1] It is the chiral, enantiopure forms of DPEN derivatives that have garnered the most significant attention, serving as powerful ligands and organocatalysts in the field of asymmetric synthesis.

The significance of these compounds was notably highlighted by Ryōji Noyori's Nobel Prize-winning work in 2001, which utilized a tosylated DPEN derivative in a highly efficient ruthenium catalyst for asymmetric transfer hydrogenation.[1] Beyond their celebrated role in catalysis, DPEN derivatives have demonstrated considerable potential in materials science as polymer components and stabilizers, and in medicinal chemistry as ligands for novel therapeutic agents.

This guide provides an in-depth exploration of the synthesis, key derivatives, and diverse applications of N,N'-diphenylethylenediamine. It is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed experimental protocols and an analysis of the structure-function relationships that underpin the remarkable utility of this class of compounds.

Part 1: Synthesis and Chiral Resolution of the DPEN Core

The practical application of DPEN derivatives hinges on the efficient synthesis of the diamine backbone and the subsequent resolution of its enantiomers. The most common and scalable approach begins with the readily available starting material, benzil.

Synthesis of Racemic (±)-1,2-Diphenyl-1,2-ethylenediamine

The synthesis of the racemic diamine is typically achieved through a reductive amination of benzil. This method is robust and provides the diamine in good yield, suitable for subsequent resolution.

Experimental Protocol: Synthesis of Racemic DPEN

Step 1: Imine Formation

-

In a round-bottomed flask, dissolve benzil (1 equivalent) and anhydrous ammonium acetate (10-15 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux. The color of the reaction will typically change from yellow to a dark green.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the benzil is consumed.

-

Cool the reaction mixture and pour it into ice water to precipitate the crude imine intermediate.

-

Filter the solid, wash thoroughly with water, and dry.

Step 2: Reduction to the Diamine

-

Suspend the crude imine intermediate in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Carefully quench the reaction with water and extract the product into an organic solvent like dichloromethane or ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude racemic (±)-1,2-diphenylethylenediamine. This material is often of sufficient purity for the subsequent resolution step.

Chiral Resolution of (±)-1,2-Diphenyl-1,2-ethylenediamine

The separation of the racemic mixture into its constituent (R,R) and (S,S) enantiomers is a critical step, as most applications in asymmetric catalysis rely on enantiopure ligands. This is most effectively achieved by fractional crystallization using a chiral resolving agent, with tartaric acid being the most common and cost-effective choice.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

-

Dissolve the racemic diamine (1 equivalent) in hot ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (1 equivalent) in hot ethanol.

-

Add the hot tartaric acid solution to the diamine solution. The tartrate salt of the (S,S)-diamine will preferentially precipitate upon cooling.

-

Cool the mixture to room temperature, and then further in an ice bath to maximize crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry. This yields the (S,S)-diamine L-tartrate salt.

-

To obtain higher optical purity, recrystallize the salt from a mixture of water and ethanol. This process is typically repeated two to three times until a constant specific rotation is achieved.

-

To liberate the free (S,S)-diamine, suspend the resolved tartrate salt in water and add an aqueous solution of sodium hydroxide (e.g., 50% NaOH) until the pH is strongly basic (pH > 12).

-

Extract the free diamine into dichloromethane, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield enantiomerically enriched (1S,2S)-(-)-1,2-diphenylethylenediamine.

-

The (R,R)-enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process using D-(-)-tartaric acid.

Diagram: General Synthesis and Resolution Workflow

Caption: Workflow for DPEN synthesis and chiral resolution.

Part 2: Key Derivatives and Their Properties

While the parent DPEN is a potent ligand, its properties can be finely tuned through derivatization, primarily at the nitrogen atoms. These modifications can enhance catalytic activity, selectivity, and stability.

N-Sulfonylated Derivatives: The Noyori-Type Ligands

The most prominent derivatives are the N-monosulfonylated diamines, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN). The introduction of the electron-withdrawing tosyl group has a profound electronic effect:

-

Acidity Modulation: The sulfonyl group increases the acidity of the N-H proton, which is crucial for the mechanism of transfer hydrogenation.

-

Structural Rigidity: The bulky tosyl group imparts a more defined and rigid conformation to the resulting metal complexes, which enhances enantioselectivity.

These N-sulfonylated derivatives are the cornerstone of Noyori's catalysts for asymmetric transfer hydrogenation.

N-Thiourea Derivatives: Bifunctional Organocatalysts

Another important class of derivatives incorporates a thiourea moiety onto one of the nitrogen atoms. These molecules are designed to act as bifunctional organocatalysts.

-

Hydrogen Bond Donor: The thiourea group is an excellent hydrogen bond donor, capable of activating electrophiles (e.g., nitroalkenes, imines).

-

Brønsted Base/Nucleophile Formation: The remaining free amine can act as a Brønsted base to deprotonate a pronucleophile, or it can react with a ketone or aldehyde to form a nucleophilic enamine intermediate.

This dual activation mechanism within a single chiral molecule allows for highly organized transition states, leading to excellent stereocontrol in a variety of carbon-carbon bond-forming reactions.

Part 3: Applications in Asymmetric Catalysis

The C₂-symmetric chiral backbone of DPEN derivatives makes them exceptionally effective in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively.

Ligands for Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral ketones and imines to chiral alcohols and amines is a fundamental transformation in organic synthesis. Ruthenium complexes of N-sulfonylated DPEN derivatives are among the most powerful catalysts for this transformation.

Mechanism and Rationale

The accepted mechanism for Ru-TsDPEN catalyzed ATH involves an "outer-sphere" metal-ligand bifunctional pathway. A hydride is transferred from a hydrogen donor (commonly formic acid or isopropanol) to the ruthenium center, forming a reactive Ru-H species. Simultaneously, the N-H proton of the coordinated TsDPEN ligand participates in the transition state. The substrate (e.g., a ketone) is not directly bound to the metal but is held in the outer coordination sphere, where it receives the hydride from the ruthenium and a proton from the ligand in a concerted, six-membered ring transition state. The chirality of the DPEN backbone dictates the facial selectivity of the hydride transfer, thus determining the stereochemistry of the product.

Diagram: Catalytic Cycle of Asymmetric Transfer Hydrogenation

Sources

Advanced Stereochemical Guide: 1,2-Diphenylethylenediamine (DPEN)

[1]

Executive Summary

N,N-Diphenylethylenediamine is a nomenclature term often used ambiguously in industrial queries. Strictly, it refers to the achiral unsymmetrical isomer (

This guide focuses on 1,2-DPEN , a privileged chiral scaffold used to synthesize the Nobel Prize-winning Noyori catalysts and various chiral solvating agents. This document details the stereochemical differentiation, resolution protocols, and catalytic applications of DPEN, correcting common nomenclature errors found in procurement and synthesis.

Part 1: Stereochemical Fundamentals & Nomenclature

Structural Clarification

To ensure experimental success, researchers must distinguish between the three common "Diphenylethylenediamine" isomers.

| Common Name | Structure | Stereochemistry | Utility in Drug Dev |

| 1,2-DPEN (Stilbenediamine) | Chiral (R,R / S,S) & Meso | High (Chiral Ligands) | |

| N,N'-DPEN (Wanzlick's Precursor) | Achiral | Moderate (Carbene precursors) | |

| N,N-DPEN (Unsymmetrical) | Achiral | Low (Histamine analogs) |

The Stereoisomers of 1,2-DPEN

1,2-DPEN possesses two chiral centers, resulting in three distinct stereoisomers. Understanding the solubility differences between these forms is the basis for their separation.[1][2]

-

(1R, 2R)-(+)-DPEN: The dextrorotatory enantiomer. Crucial for synthesizing

-Noyori catalysts. -

(1S, 2S)-(-)-DPEN: The levorotatory enantiomer. Used for obtaining the opposite enantiomer in asymmetric reductions.

-

cis-Meso-DPEN: The achiral diastereomer (internal plane of symmetry). Often considered a byproduct in chiral ligand synthesis but has niche uses in specific coordination chemistry.

Key Physical Property: The meso isomer typically exhibits different solubility profiles compared to the racemic (

Part 2: Synthesis and Resolution Protocols

Synthesis Route (Reductive Amination)

The standard industrial route involves the reaction of Benzil with cyclohexanone and ammonium acetate, or direct reductive amination. This process yields a mixture of racemic (

Protocol: Separation of Meso and Racemic Isomers

Prerequisite: The crude reaction product contains both dl-DPEN and meso-DPEN.

-

Solvent Selection: Use Toluene or Ethanol.

-

Crystallization: The meso isomer is generally less soluble in specific organic solvents (like toluene) at room temperature compared to the racemate.

-

Filtration: Filter the suspension. The solid cake is predominantly meso-DPEN. The filtrate contains the racemic (

)-DPEN. -

Concentration: Evaporate the filtrate to obtain crude (

)-DPEN for resolution.

Protocol: Optical Resolution of ( )-DPEN

This protocol utilizes L-(+)-Tartaric Acid to isolate the (1R, 2R) enantiomer. This is a classic example of "Pasteur-type" resolution via diastereomeric salt formation.

Reagents:

-

(

)-1,2-Diphenylethylenediamine (Racemate) -

L-(+)-Tartaric Acid

-

Solvent: Ethanol/Water (1:1 mixture recommended for optimal crystal growth).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of (

)-DPEN in warm Ethanol. -

Acid Addition: Add 1.0 eq of L-(+)-Tartaric Acid dissolved in warm water.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate (0-4°C) overnight.

-

Filtration: Collect the white crystals.

-

Solid: (1R, 2R)-DPEN

L-(+)-Tartrate (Enriched). -

Filtrate: Enriched (1S, 2S)-DPEN

L-(+)-Tartrate.

-

-

Recrystallization: Recrystallize the solid from Ethanol/Water until constant optical rotation is achieved.

-

Free Basing: Treat the purified salt with aqueous NaOH (10%) and extract with Dichloromethane (DCM) to yield pure (1R, 2R)-DPEN .

Resolution Process Visualization

The following diagram illustrates the logic flow for isolating the (1R, 2R) isomer.

Figure 1: Workflow for the separation of meso-isomer and optical resolution of (1R, 2R)-1,2-Diphenylethylenediamine.

Part 3: Applications in Drug Development[5]

Asymmetric Transfer Hydrogenation (ATH)

The primary utility of (1R, 2R)-DPEN is as a chiral ligand in Ruthenium-arene complexes (e.g., Noyori's catalyst).

-

Mechanism: The diamine ligand forms a "bifunctional" catalyst. The NH protons on the DPEN backbone interact with the substrate (ketone/imine) via hydrogen bonding, while the Ruthenium hydride delivers the hydrogen. This "outer-sphere" mechanism ensures high enantioselectivity.

-

Drug Target: Synthesis of chiral alcohols (e.g., Fluoxetine precursors, Phenylephrine).

Chiral Solvating Agents (CSA)

DPEN is used in NMR spectroscopy to determine the enantiomeric excess (ee) of chiral carboxylic acids. The diamine forms non-covalent diastereomeric complexes with the analyte, causing chemical shift splitting in

Catalytic Cycle Logic

The interaction between the DPEN ligand and the metal center is critical for stereocontrol.

Figure 2: Role of (1R, 2R)-DPEN in the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation cycle.

Part 4: Analytical Characterization

To validate the integrity of the resolved isomers, the following analytical parameters should be referenced.

| Parameter | (1R, 2R)-DPEN | (1S, 2S)-DPEN | Meso-DPEN | Method |

| Specific Rotation | Polarimetry | |||

| Melting Point | 83-85 °C | 83-85 °C | 118-121 °C | Capillary MP |

| HPLC Retention | Distinct | Chiralcel OD-H | ||

| Solubility (EtOH) | High | High | Moderate | Visual |

*Note: Elution order depends on specific mobile phase (e.g., Hexane/IPA) and column selection.

HPLC Method (Example)

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm)

-

Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 0.5 mL/min

-

Detection: UV @ 254 nm

References

-

Pikul, S.; Corey, E. J. (1993).[5] "(1R, 2R)-(+)- and (1S, 2S)-(-)-1,2-Diphenyl-1,2-ethylenediamine".[5][6][7] Organic Syntheses, 71, 22.

-

Noyori, R.; Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research, 30(2), 97-102.

-

Ikariya, T.; Murata, K.; Noyori, R. (2005).[5] "Bifunctional Transition Metal-Based Molecular Catalysts for Asymmetric Syntheses". Organic Biomolecular Chemistry, 4, 393-406.

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2007088571A2 - A process for resolving racemic mixtures and a diastereoisomeric complex of a resolving agent and an enantiomer of interest - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 6. CN101003485B - (1S,2S)-(-)-1,2-diphenylethylenediamine; (1R,2R)-(+)-1,2-diphenylethylenediamine racemization method - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Purity Synthesis and Qualification of RuCl(p-cymene)(TsDPEN) Catalysts

Executive Summary & Scientific Rationale

The ruthenium-arene complex RuCl(p-cymene)(TsDPEN) (Noyori-Ikariya catalyst) represents a cornerstone in modern asymmetric synthesis. Unlike traditional hydrogenation which requires high-pressure

This protocol details the isolation and purification of the stable precatalyst, rather than in-situ generation. Isolating the precatalyst allows for rigorous Quality Control (QC) via NMR and optical rotation prior to committing valuable pharmaceutical intermediates, ensuring batch-to-batch reproducibility in drug development campaigns.

The Mechanistic Advantage: Metal-Ligand Bifunctionality

The efficiency of this catalyst stems from the "metal-ligand bifunctional" mechanism. The ruthenium center does not act alone; the amine proton (

Figure 1: The catalytic cycle relies on the formation of a Ruthenium-Hydride species.[1] The isolated precatalyst (Blue) is converted to the active hydride (Green) in the presence of a base and hydrogen donor.

Pre-Synthesis Considerations

Safety & Materials

-

Ruthenium Precursor: Dichloro(p-cymene)ruthenium(II) dimer

.[1][2] Note: This is an air-stable red solid. -

Ligand: (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN). Note: Ensure high optical purity (>99% ee).

-

Solvents: Dichloromethane (DCM) and Methanol (MeOH) must be HPLC grade. While the precatalyst is relatively stable, conducting the synthesis under an inert atmosphere (

or Ar) is recommended to prevent oxidation of the intermediate species.

Stoichiometry Logic

The reaction cleaves the chloride bridges of the Ruthenium dimer.[1]

-

Equation:

-

Why Base? The TsDPEN ligand coordinates as an anionic amido species at the sulfonamide nitrogen. A mild base (Triethylamine) aids in the removal of HCl generated during this coordination.

Detailed Protocol: Isolation of RuCl(p-cymene)[(S,S)-TsDPEN]

Target Compound: Chlororuthenium(II) CAS: 192139-90-5 (S,S isomer)[3]

Step 1: Reaction Setup

-

Flame-dry a 50 mL Schlenk flask and allow it to cool under a stream of Nitrogen.

-

Charge the flask with:

- : 306 mg (0.50 mmol)

-

(S,S)-TsDPEN : 366 mg (1.00 mmol)

-

Add anhydrous Isopropanol (IPA) or DCM (10 mL).

-

Scientist's Note: DCM is often preferred for solubility, but IPA facilitates the precipitation of the product later.

-

-

Add Triethylamine (TEA) : 280 µL (2.0 mmol).

-

Note: A 2-fold excess ensures complete neutralization of the HCl byproduct.

-

Step 2: Synthesis

-

Stir the mixture at 80°C (if using IPA) or 40°C (if using DCM) for 1 hour .

-

Observe the color change. The suspension should transition from the deep red of the dimer to an orange-yellow solution , indicating the breakdown of the dimer and coordination of the diamine.

Step 3: Isolation and Purification[3][4]

-

Concentrate the solution to approximately 2-3 mL under reduced pressure (rotary evaporator).

-

Precipitation: Add a small amount of water (if IPA used) or diethyl ether (if DCM used) to induce crystallization.

-

Filter the resulting orange solid using a sintered glass funnel.

-

Washing: Wash the filter cake with:

-

Cold water (

) – Crucial to remove Triethylamine hydrochloride salts. -

Cold diethyl ether (

) – Removes unreacted ligand.

-

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours at room temperature.

Step 4: Yield Calculation

-

Expected Yield: >85%

-

Appearance: Fine orange powder.

Quality Control (QC) & Characterization

Before using the catalyst in high-value synthesis, validate the structure using the following parameters.

| Test | Acceptance Criteria | Diagnostic Signal |

| Appearance | Orange Solid | Distinct from the Red starting dimer. |

| 1H NMR ( | Conformity to Std. | |

| Optical Rotation | Specific Rotation | +160° to +180° ( |

| Melting Point | > 210°C (dec) | Sharp melting point indicates high purity. |

Application Protocol: Asymmetric Transfer Hydrogenation

Case Study: Reduction of Acetophenone to (S)-1-Phenylethanol.

Workflow Diagram

Figure 2: Standard workflow for ATH using the isolated catalyst.

Procedure

-

Solvent Prep: Prepare an azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio) . This serves as both solvent and hydrogen donor.[4]

-

Reaction:

-

Dissolve Acetophenone (1.0 mmol) in the FA/TEA mixture (2.0 mL).

-

Add the isolated RuCl(p-cymene)(TsDPEN) catalyst (3.2 mg, 0.005 mmol, 0.5 mol% ).

-

-

Execution: Stir at 28°C. Monitor by TLC or GC.

-

Note: The reaction produces

gas. Ensure the vessel is vented (e.g., via a needle).

-

-

Workup: Dilute with water, extract with Ethyl Acetate, wash with brine, and dry over

. -

Result: Expect >95% Conversion and >95% ee.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning | Ensure substrate is free of halides or free amines that might chelate the Ru strongly. |

| Low Enantioselectivity | Temperature too high | ATH is exothermic. Lower temperature to 0°C or 10°C to improve ee (at the cost of rate). |

| Color turns Black | Decomposition | Ruthenium hydrides are sensitive. If the solution turns black/colloidal, the ligand has dissociated. Ensure inert atmosphere during catalyst addition. |

| Slow Reaction | HCl Accumulation | If using iPrOH as donor (instead of FA/TEA), ensure enough base (KOH/tBuOK) is present to keep the cycle turning. |

References

-

Original Discovery (Noyori & Ikariya)

-

Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes.[5] Journal of the American Chemical Society.

-

-

Mechanistic Insight (Outer Sphere)

-

Synthesis & Characterization Data

- BenchChem. RuCl(p-cymene)[(R,R)

-

Protocol Validation (Organic Syntheses)

- Detailed procedure for the synthesis of rel

Sources

- 1. RuCl(p-cymene)[(R,R)-Ts-DPEN] | Benchchem [benchchem.com]

- 2. Synthesis and structure of [(η6-p-cymene)Ru(2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide)Cl]Cl; biological evaluation, topoisomerase II inhibition and reaction with DNA and human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pcliv.ac.uk [pcliv.ac.uk]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kanto.co.jp [kanto.co.jp]

- 7. The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor [scirp.org]

The Pivotal Role of N,N'-Diphenylethylenediamine in a Nutshell: A Guide to Kinetic Resolution of Racemic Mixtures

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Among the arsenal of techniques available, kinetic resolution stands out as a powerful strategy for the separation of racemic mixtures. This guide delves into the heart of this methodology, focusing on the indispensable role of N,N'-Diphenylethylenediamine (DPEN) and its derivatives as chiral ligands in transition-metal catalyzed kinetic and dynamic kinetic resolutions. We will explore the underlying principles, provide detailed, field-tested protocols, and present a comprehensive overview of the substrate scope, empowering you to harness this technology in your own synthetic endeavors.

The Foundation: Understanding Kinetic Resolution

Kinetic resolution is a process that capitalizes on the differential reaction rates of two enantiomers in a racemic mixture with a chiral catalyst or reagent.[1] This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for obtaining both the product and the unreacted starting material with high enantiomeric excess (ee).

A significant advancement in this field is Dynamic Kinetic Resolution (DKR) , which offers the potential for a 100% theoretical yield of a single enantiomer from a racemic mixture. DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the entire racemic starting material is converted into the desired enantiomerically pure product.[2]

The Star Player: N,N'-Diphenylethylenediamine (DPEN) and its Derivatives

Chiral vicinal diamines are a privileged class of ligands in asymmetric catalysis, and N,N'-Diphenylethylenediamine (DPEN) is a prominent member of this family. Its C₂-symmetric backbone provides a well-defined chiral environment around a metal center, enabling high levels of stereocontrol. For applications in kinetic resolution, particularly in asymmetric transfer hydrogenation (ATH), the N-tosylated derivative, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), has proven to be exceptionally effective.[3]

When complexed with ruthenium, typically as [RuCl(p-cymene)(TsDPEN)], it forms the renowned Noyori-type catalyst. This catalyst is highly efficient in the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to a prochiral substrate or one enantiomer of a racemic substrate.[4]

Mechanism of Action: A Tale of Two Transition States

The remarkable selectivity of the Ru-TsDPEN catalyst stems from the formation of diastereomeric transition states when interacting with the two enantiomers of the racemic substrate. The chiral ligand creates a sterically and electronically differentiated environment, making one transition state significantly lower in energy than the other.

In the case of asymmetric transfer hydrogenation of a racemic secondary alcohol, the catalyst selectively oxidizes one enantiomer to the corresponding ketone, leaving the other enantiomer unreacted and in high enantiomeric excess.[5] The mechanism involves the formation of a ruthenium hydride species, which is the active oxidant. The transfer of hydride from the alcohol to the ruthenium center and a proton to the amine ligand of the catalyst is the key stereodetermining step.

Visualizing the Process: Experimental Workflow

Caption: General workflow for the kinetic resolution of a racemic secondary alcohol.

Application Notes and Protocols

Part 1: Synthesis of the Chiral Catalyst

A reliable and reproducible synthesis of the catalyst is paramount for successful kinetic resolution. Here, we provide a detailed protocol for the preparation of the widely used (R,R)-TsDPEN ligand and its ruthenium complex.

Protocol 1: Synthesis of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Materials:

-

(1R,2R)-1,2-Diphenylethylenediamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve (1R,2R)-1,2-Diphenylethylenediamine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in CH₂Cl₂ to the reaction mixture dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford pure (R,R)-TsDPEN.

Protocol 2: Synthesis of Chlororuthenium(II) ([RuCl(p-cymene)((R,R)-TsDPEN)])

Materials:

-

[RuCl₂(p-cymene)]₂ dimer

-

(R,R)-TsDPEN

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer (1.0 eq) and (R,R)-TsDPEN (2.2 eq) in anhydrous CH₂Cl₂.

-

Add triethylamine (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The color of the solution will typically change from dark red to orange/brown.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy if applicable.

-

Remove the solvent under reduced pressure.

-

The resulting solid is the pre-catalyst, which can often be used without further purification. If necessary, it can be purified by crystallization or chromatography on silica gel.

Part 2: Kinetic Resolution of a Racemic Secondary Alcohol

This protocol details the kinetic resolution of a model substrate, (±)-1-phenylethanol, via asymmetric transfer hydrogenation.

Protocol 3: Kinetic Resolution of (±)-1-Phenylethanol

Materials:

-

[RuCl(p-cymene)((S,S)-TsDPEN)] (Note: the (S,S)-catalyst will oxidize the (R)-alcohol)

-

(±)-1-Phenylethanol

-

Acetone (as the hydrogen acceptor)

-

Potassium hydroxide (KOH)

-

Anhydrous 2-propanol (as solvent)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 eq).

-

Add anhydrous 2-propanol.

-

Add a solution of KOH (0.02 eq) in 2-propanol.

-

Stir the mixture at room temperature for 15 minutes to activate the catalyst.

-

Add (±)-1-phenylethanol (1.0 eq) and acetone (5.0 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 28-40 °C) and monitor the conversion by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ketone product.

-

Once the desired conversion is reached, cool the reaction to room temperature and quench by adding a few drops of water.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to separate the unreacted (S)-1-phenylethanol from the acetophenone product.

-

Determine the enantiomeric excess of the recovered (S)-1-phenylethanol by chiral GC or HPLC.

Substrate Scope and Performance Data

The utility of DPEN-derived catalysts extends to a wide range of substrates. The following tables summarize the performance of these catalysts in the kinetic resolution of various racemic alcohols and the dynamic kinetic resolution of ketones.

Table 1: Kinetic Resolution of Racemic Secondary Alcohols via Asymmetric Transfer Hydrogenation

| Entry | Racemic Alcohol Substrate | Catalyst | Conv. (%) | ee (%) of Unreacted Alcohol | Selectivity (s) | Reference |

| 1 | 1-Phenylethanol | (S,S)-Ru-TsDPEN | 51 | 94 (R) | ~36 | [5] |

| 2 | 1-(1-Naphthyl)ethanol | (S,S)-Ru-TsDPEN | 52 | 96 (R) | ~50 | [5] |